methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate
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Overview
Description
methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate is a complex organic compound that features a chromene and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of methyl 2-aminothiophene-3-carboxylate with 4-oxochromene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The chromene and thiophene moieties may play a role in its biological activity by facilitating these interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: A precursor in the synthesis of the target compound.
4-oxochromene-2-carbonyl chloride: Another precursor used in the synthesis.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share structural similarities.
Uniqueness
methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate is unique due to the combination of chromene and thiophene moieties in a single molecule. This structural feature may confer unique electronic and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5S/c1-21-16(20)10-6-7-23-15(10)17-14(19)13-8-11(18)9-4-2-3-5-12(9)22-13/h2-8H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJUSPDSYWUPDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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